Sub-Nanomolar Biochemical Potency Against Full-Length EP300 Distinguishes CPI-1612 from First-Generation HAT Inhibitor A-485
In a direct biochemical comparison using full-length EP300 protein, CPI-1612 exhibits an IC50 of less than 0.5 nM, which is over 60-fold more potent than the first-generation HAT probe A-485 [1][2]. This superior potency is maintained at physiological acetyl-CoA concentrations, a condition under which A-485 shows reduced inhibitory activity [3].
| Evidence Dimension | Full-length EP300 HAT inhibition IC50 |
|---|---|
| Target Compound Data | <0.5 nM |
| Comparator Or Baseline | A-485: 9.8-60 nM (depending on assay conditions) |
| Quantified Difference | >60-fold greater potency for CPI-1612 at full-length enzyme level |
| Conditions | Scintillation proximity assay (SPA) with full-length EP300 protein; physiological acetyl-CoA concentrations |
Why This Matters
Higher biochemical potency at full-length enzyme under physiological substrate conditions translates to lower required compound concentrations in cellular assays and potentially reduced off-target engagement at efficacious doses.
- [1] Wilson JE, et al. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. ACS Med Chem Lett. 2020;11(6):1324-1329. View Source
- [2] Chemical Probes Portal. CPI-1612 Probe Report: Potency Value 0.5 nM for full-length EP300 SPA. 2020. View Source
- [3] Crawford MC, et al. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chem Biol. 2023;18(10):2249-2258. View Source
